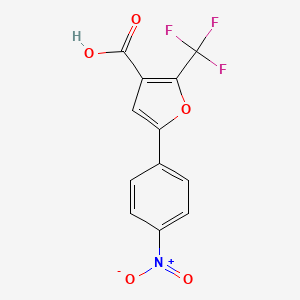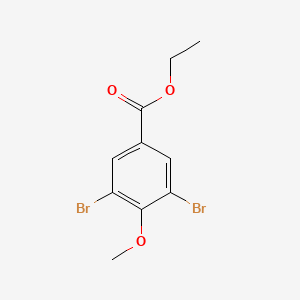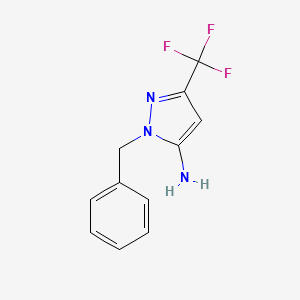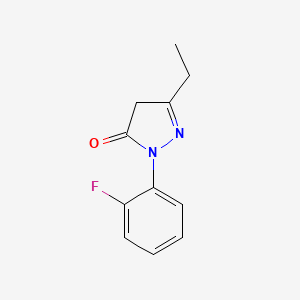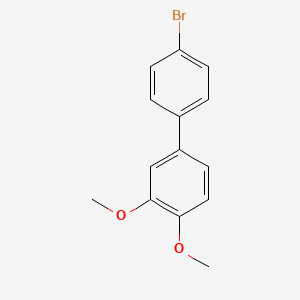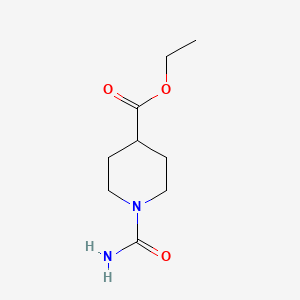![molecular formula C6H4BrN3 B6358467 6-Bromopyrrolo[2,1-f][1,2,4]triazine CAS No. 1503986-78-4](/img/structure/B6358467.png)
6-Bromopyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
作用机制
Target of Action
The primary targets of 6-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth and differentiation . The disruption of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
It has been observed that compounds with similar structures have low rates of glucuronidation , which indicates higher metabolic stability . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it targets and the biochemical pathways it affects . By inhibiting kinase activity, it can disrupt normal cellular processes and lead to changes in cell behavior and function .
生化分析
Biochemical Properties
6-Bromopyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases . Kinases are enzymes that play crucial roles in cellular processes, and their dysregulation can lead to diseases like cancer . The interaction between this compound and these enzymes forms the basis of targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in targeted therapy . By inhibiting specific proteins or enzymes that are dysregulated in diseases like cancer, it can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . This mechanism is particularly effective in the context of kinase inhibition, a successful approach in targeted therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the final product.
Multistep Synthesis: This involves multiple steps, including the formation of various intermediates, which are then converted to the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the final product.
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, cyclization, and purification .
化学反应分析
Types of Reactions
6-Bromopyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include brominating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include substituted triazines, oxidized or reduced derivatives, and cyclized compounds.
科学研究应用
6-Bromopyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
相似化合物的比较
6-Bromopyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine substitution.
7-Bromopyrrolo[2,1-f][1,2,4]thiazine-4-amine: A similar compound with a thiazine ring instead of a triazine ring.
This compound-2,4-diamine: A derivative with additional amino groups.
The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
属性
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNSSBOTIJFLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
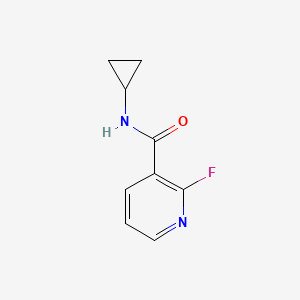



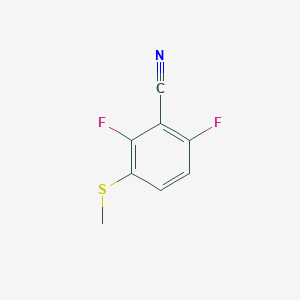
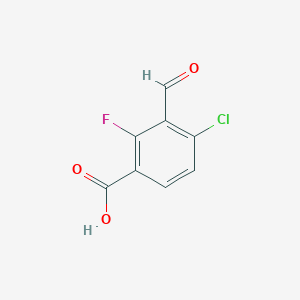
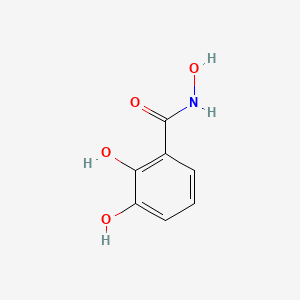
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
